molecular formula C23H27N5O3S B6563553 4-methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946292-40-6

4-methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No. B6563553
CAS RN: 946292-40-6
M. Wt: 453.6 g/mol
InChI Key: KWOGPBSMDFSFDS-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule. It contains several functional groups, including a methoxy group (OCH3), a methyl group (CH3), an amino group (NH2), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a sulfonamide group (SO2NH2). These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the benzene and pyrimidine rings) could contribute to the compound’s stability. The different functional groups attached to these rings would likely have a significant impact on the compound’s overall shape and polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like the size and shape of the molecule, the types and locations of its functional groups, and its overall charge distribution can all affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Application in Cancer Treatment

This compound has a structure similar to that of Imatinib , a therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. It functions as a signal transduction inhibitor .

Anti-viral Activity

Indole derivatives, which are structurally similar to the given compound, have shown anti-viral activity in Huh-7.5 cells . For instance, the compound 4- ((3- (ethoxycarbonyl)-1-methyl-5- (pyrrolidin-1-ylmethyl)-1 H -indol-2-yl)methyl)benzenesulfinate was found to be active against the hepatitis C virus (HCV) at low concentrations .

Treatment of Microbial Infections

The application of indole derivatives as biologically active compounds for the treatment of microbial infections has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Treatment of Various Disorders

Indole derivatives have been used for the treatment of different types of disorders in the human body . These compounds play a main role in cell biology .

Use in Drug Discovery

The pyrrolidine ring, a part of the given compound, is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Contribution to Stereochemistry

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called "pseudorotation" . This feature of the pyrrolidine ring is significant in the design of new compounds with different biological profiles .

properties

IUPAC Name

4-methoxy-3-methyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-16-14-20(10-11-21(16)31-3)32(29,30)27-19-8-6-18(7-9-19)25-23-24-17(2)15-22(26-23)28-12-4-5-13-28/h6-11,14-15,27H,4-5,12-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOGPBSMDFSFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

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